molecular formula C8H11ClN2O2 B2644570 Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate CAS No. 100158-71-2

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B2644570
M. Wt: 202.64
InChI Key: DBSYLBISGSTMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04550107

Procedure details

Potassium ter.butoxide (0.5 g, 0.0044 mol) is placed in anhydrous toluene (300 ml). At ambient temperature, a solution of (E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile (58.0 g, 0.286 mol) (mp. 57° C.) in anhydrous toluene (200 ml) is added dropwise to the resulting suspension and the mixture is stirred for a further 30 minutes. It is then poured into ice water (1 liter), neutralized with acetic acid and then exhaustively extracted with dichloromethane. The combined extracts were dried over sodium sulphate and concentrated in vacuo. The residue remaining is recrystallized from diisopropyl ether/petroleum ether (1:1 v/v) and gives colorless crystals (50.0 g), m.p. 48° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butoxide
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[K].[O-]CCCC.[Cl:7]/[C:8](=[CH:11]/[N:12]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:13])/[C:9]#[N:10].C(O)(=O)C>C1(C)C=CC=CC=1>[NH2:10][C:9]1[C:8]([Cl:7])=[CH:11][N:12]([CH3:13])[C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Two
Name
butoxide
Quantity
0.5 g
Type
reactant
Smiles
[O-]CCCC
Step Three
Name
Quantity
58 g
Type
reactant
Smiles
Cl\C(\C#N)=C\N(C)CC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue remaining is recrystallized from diisopropyl ether/petroleum ether (1:1 v/v)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(N(C=C1Cl)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.